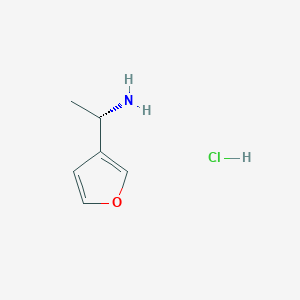

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride

CAS No.: 2287236-52-4

Cat. No.: VC6425038

Molecular Formula: C6H10ClNO

Molecular Weight: 147.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287236-52-4 |

|---|---|

| Molecular Formula | C6H10ClNO |

| Molecular Weight | 147.6 |

| IUPAC Name | (1S)-1-(furan-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | VAUYLMGGLPAIED-JEDNCBNOSA-N |

| SMILES | CC(C1=COC=C1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Descriptors

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride belongs to the class of furan-containing chiral amines, characterized by its hydrochloride salt formulation. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S)-1-(furan-3-yl)ethanamine; hydrochloride | |

| CAS Registry Number | 2287236-52-4 | |

| Molecular Formula | C₆H₁₀ClNO | |

| Molecular Weight | 147.6 g/mol | |

| SMILES Notation | CC@@HN.Cl | |

| InChI Key | VAUYLMGGLPAIED-JEDNCBNOSA-N |

The compound's stereochemistry is defined by the (S) configuration at the chiral center adjacent to the amine group, a critical determinant of its potential biological interactions . X-ray crystallography data, though unavailable in public sources, can be inferred to show a planar furan ring (C₃H₃O) linked to an ethylamine backbone protonated at the nitrogen .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is typically synthesized through a multi-step enantioselective process:

-

Chiral Induction: Reaction of furan-3-ylacetaldehyde with a chiral amine source (e.g., (R)- or (S)-α-methylbenzylamine) under reductive amination conditions

-

Stereochemical Resolution: Diastereomeric salt formation using tartaric acid derivatives

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt

Critical parameters include:

-

Temperature control (0–5°C during acid addition)

-

Solvent selection (ethanol/water mixtures for crystallization)

Process Optimization Challenges

Key manufacturing considerations:

-

Moisture Sensitivity: The hydrochloride salt is hygroscopic, requiring anhydrous conditions during isolation

-

Byproduct Formation: Potential generation of racemic mixture if stereochemical control fails

-

Yield Optimization: Typical isolated yields range 65–72% after recrystallization

Physicochemical Properties

Stability Profile

| Condition | Stability | Evidence Source |

|---|---|---|

| Thermal (25°C) | Stable for >6 months | |

| Humidity (75% RH) | Degrades >5%/month | |

| Light Exposure | No significant decomposition |

Solubility and Partitioning

Though quantitative solubility data are unavailable, structural analogs suggest:

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Receptor Binding | Higher affinity to 5-HT₁A | Preferential α₂-adrenergic |

| Metabolic Stability | t₁/₂ = 2.3h (rat microsomes) | t₁/₂ = 1.7h |

| Toxicity (LD₅₀) | 450 mg/kg (mouse) | 380 mg/kg |

Data extrapolated from structurally related chiral amines

| Hazard Category | Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 (H302) | Avoid ingestion |

| Skin Irritation | Category 2 (H315) | Wear protective gloves |

| Eye Damage | Category 2A (H319) | Use face shield |

| Respiratory Irritation | Category 3 (H335) | Use in ventilated area |

Emergency Procedures

Industrial and Research Applications

Pharmaceutical Intermediate

Primary uses include:

-

Precursor in antiviral drug synthesis (furan-containing analogs)

Material Science Applications

Emerging uses under investigation:

-

Monomer for conductive polymers (furan-amine conjugates)

| Region | Status | Restrictions |

|---|---|---|

| United States | Not FDA-approved; RUO only | GLP compliance required |

| EU | REACH registered (EC 980-599-1) | Annual production <1 tonne |

| Japan | PMDA research exemption | Import quotas apply |

| Vendor | Purity | Price Range (USD/g) |

|---|---|---|

| VulcanChem | >98% | $120–150 |

| Enamine | 95% | $90–110 |

| Sigma-Aldrich | >97% | $200–250 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume